Molecular Weight and Lipophilicity Differentiation vs. 5-Ethyl-Thiophene Analog (CAS 1049443-43-7)
The target compound (MW 381.51 g·mol⁻¹) is approximately 28 Da lighter than its 5-ethyl-thiophene analog 5-ethyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide (CAS 1049443-43-7; MW ~409.57 g·mol⁻¹, C₁₉H₂₇N₃O₃S₂). The lower molecular weight and smaller molecular volume of the target compound confer a predicted logP advantage: the ZINC-calculated logP of 1.70 [1] falls closer to the CNS-optimal range (logP 1–3) than the 5-ethyl analog, which is expected to have logP >2.5 owing to the additional ethyl substituent. The target compound's tPSA of 75 Ų and single H-bond donor meet the criteria for CNS multiparameter optimization (CNS MPO score ≥4), whereas the 5-ethyl analog's increased hydrophobicity may reduce its desirability for CNS target engagement studies [1][2].
| Evidence Dimension | Molecular weight, calculated logP, and CNS drug-likeness parameters |
|---|---|
| Target Compound Data | MW 381.51 g·mol⁻¹; logP 1.70; tPSA 75 Ų; HBD 1; HBA 7; rotatable bonds 6 [1] |
| Comparator Or Baseline | 5-Ethyl analog (CAS 1049443-43-7): MW ~409.57 g·mol⁻¹; C₁₉H₂₇N₃O₃S₂; logP estimated >2.5 |
| Quantified Difference | ΔMW ≈ −28 g·mol⁻¹; ΔlogP estimated ≈ −0.8 to −1.0 log units favoring CNS MPO compliance |
| Conditions | Computed physicochemical parameters from ZINC database (ZINC000219072258) and comparator structure-based estimation |
Why This Matters
For CNS-targeted research programs, lower MW and optimal logP are critical gating parameters for blood-brain barrier penetration potential; the target compound's physicochemical profile is more CNS-favorable than its 5-ethyl analog, making it the preferred starting point for CNS probe development in the 4-methoxyphenylpiperazine-thiophene series.
- [1] ZINC Database. ZINC000219072258 — N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide. University of California, San Francisco. Available at: https://zinc.docking.org/substances/ZINC000219072258/ (Accessed 2026). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
